N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a sulfur-containing tetrahydrothiophene ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the Quinoline Core: This is usually achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro and Hydroxy Groups: Fluorination can be carried out using reagents like Selectfluor, while hydroxylation may involve the use of hydrogen peroxide or other oxidizing agents.
Attachment of the Tetrahydrothiophene Ring: This step involves the reaction of a thiophene derivative with appropriate oxidizing agents to form the dioxidotetrahydrothiophene ring.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur-containing tetrahydrothiophene ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinolines.
Substitution: The fluoro and hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinolines
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfur-containing ring may also play a role in modulating the compound’s activity by interacting with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar sulfur-containing ring but different core structure.
6-Fluoro-4-hydroxyquinoline-3-carboxamide: Lacks the sulfur-containing ring but shares the quinoline core.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is unique due to its combination of a quinoline core, a sulfur-containing ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C14H13FN2O4S |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H13FN2O4S/c15-8-1-2-12-10(5-8)13(18)11(6-16-12)14(19)17-9-3-4-22(20,21)7-9/h1-2,5-6,9H,3-4,7H2,(H,16,18)(H,17,19) |
InChI Key |
BXTSXVWJKHJNAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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